molecular formula C8H13BN2O2 B11758067 (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid

(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid

Cat. No.: B11758067
M. Wt: 180.01 g/mol
InChI Key: RWRKZEANKKRYSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyridine derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid
  • (2-(2-Aminopropan-2-yl)pyridin-5-yl)boronic acid
  • (2-(2-Aminopropan-2-yl)pyridin-6-yl)boronic acid

Uniqueness

(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

[2-(2-aminopropan-2-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-8(2,10)7-5-6(9(12)13)3-4-11-7/h3-5,12-13H,10H2,1-2H3

InChI Key

RWRKZEANKKRYSO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C(C)(C)N)(O)O

Origin of Product

United States

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